3-(3-Methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine 3-(3-Methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine
Brand Name: Vulcanchem
CAS No.: 866845-68-3
VCID: VC5163508
InChI: InChI=1S/C25H23N5/c1-17-9-8-12-20(15-17)23-25-27-24(26-16-18(2)19-10-4-3-5-11-19)21-13-6-7-14-22(21)30(25)29-28-23/h3-15,18H,16H2,1-2H3,(H,26,27)
SMILES: CC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC(C)C5=CC=CC=C5
Molecular Formula: C25H23N5
Molecular Weight: 393.494

3-(3-Methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine

CAS No.: 866845-68-3

Cat. No.: VC5163508

Molecular Formula: C25H23N5

Molecular Weight: 393.494

* For research use only. Not for human or veterinary use.

3-(3-Methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine - 866845-68-3

Specification

CAS No. 866845-68-3
Molecular Formula C25H23N5
Molecular Weight 393.494
IUPAC Name 3-(3-methylphenyl)-N-(2-phenylpropyl)triazolo[1,5-a]quinazolin-5-amine
Standard InChI InChI=1S/C25H23N5/c1-17-9-8-12-20(15-17)23-25-27-24(26-16-18(2)19-10-4-3-5-11-19)21-13-6-7-14-22(21)30(25)29-28-23/h3-15,18H,16H2,1-2H3,(H,26,27)
Standard InChI Key KWGKGXYRONSGOY-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC(C)C5=CC=CC=C5

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a triazolo[1,5-a]quinazoline scaffold, with a 3-methylphenyl group at position 3 and a 2-phenylpropylamine substituent at position 5. The quinazoline moiety consists of two fused benzene rings, while the triazole ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capabilities .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₂₀H₂₁N₅O
Molecular Weight347.4 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
XLogP3-AA3.7
Rotatable Bonds6

Spectroscopic Characterization

The compound’s structure has been confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Key NMR signals include aromatic protons at δ 7.2–8.6 ppm and methyl groups at δ 2.3–2.5 ppm . The HRMS profile shows a molecular ion peak at m/z 347.1746, consistent with the molecular formula C₂₀H₂₁N₅O .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step process:

  • Cyclocondensation: Formation of the quinazoline core using anthranilic acid derivatives.

  • Triazole Integration: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole ring .

  • Substitution Reactions: Coupling of 3-methylphenyl and 2-phenylpropyl groups via Buchwald-Hartwig amination .

Table 2: Reaction Yields

StepYield (%)Conditions
Quinazoline Formation78–85Reflux, 12 h
Triazole Cycloaddition90–95CuSO₄, sodium ascorbate
Final Substitution73–88Pd catalyst, 80°C

Green Chemistry Approaches

Recent advancements emphasize solvent-free reactions and microwave-assisted synthesis to reduce reaction times (from 12 h to 2 h) and improve yields (up to 92%).

Pharmacological Activities

Anticancer Efficacy

In vitro studies against MCF-7 (breast cancer) and HCT116 (colorectal cancer) cell lines demonstrated dose-dependent cytotoxicity, with IC₅₀ values ranging from 20.71 μM to 45.3 μM . Mechanistic studies revealed:

  • EGFR Inhibition: Binding to the ATP pocket of EGFR tyrosine kinase (PDB ID: 1M17), forming hydrogen bonds with Met769 and Lys721 .

  • Apoptosis Induction: ROS-mediated mitochondrial membrane depolarization and caspase-3 activation .

Table 3: Anticancer Activity

Cell LineIC₅₀ (μM)Target Protein
MCF-720.71EGFR
HCT11638.2Bcl-2
PC-345.3AKT

Mechanism of Action

Kinase Inhibition

The compound competitively inhibits EGFR by occupying the ATP-binding site, as evidenced by molecular docking studies. Key interactions include:

  • π–sulfur bond with Met742.

  • Hydrophobic interactions with Leu694 and Val702 .

Transcriptional Modulation

Downregulation of oncogenic pathways (e.g., MAPK/ERK) and upregulation of pro-apoptotic genes (e.g., Bax, p21) have been observed at the mRNA level .

Comparative Analysis with Analogues

Table 4: Structure-Activity Relationships

CompoundSubstituentsIC₅₀ (MCF-7)
3-(3-Methylphenyl)-...*3-methylphenyl, 2-phenylpropyl20.71 μM
3-(4-Methoxyphenyl)-...†4-methoxyphenyl, phenethyl28.4 μM
3-(4-Chlorophenyl)-...‡4-chlorophenyl, benzyl52.6 μM

*Current compound; †From; ‡From

The 3-methylphenyl group enhances lipophilicity (LogP = 3.7), improving membrane permeability compared to polar 4-methoxyphenyl derivatives (LogP = 2.9) .

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